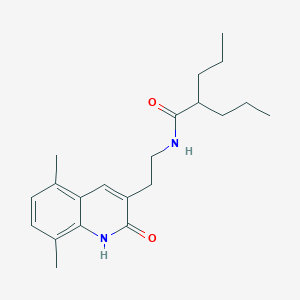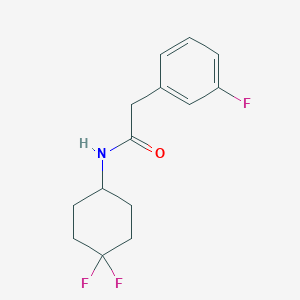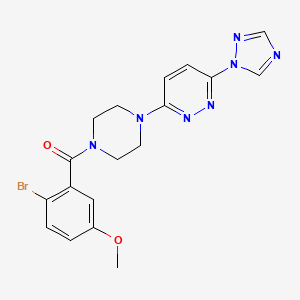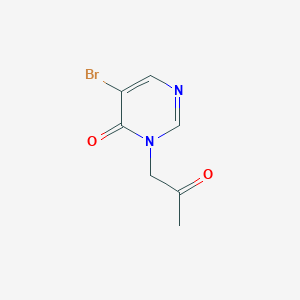
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide” is an organic compound. It’s a derivative of adamantane, a tricyclo bridged hydrocarbon .
Synthesis Analysis
The synthesis of N-Aryladamantane-1-carboxamides, which includes “N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide”, involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .科学的研究の応用
Polymeric Material Development
Synthesis and Characterization of Polyamides and Polyimides Research has demonstrated the synthesis of new polyamides and polyimides utilizing adamantane derivatives, showcasing their application in creating materials with high thermal stability and favorable mechanical properties. For instance, new polyamides and polyimides have been synthesized from diamines containing adamantane groups, exhibiting high glass transition temperatures and thermal stability up to temperatures around 450°C. These materials are characterized by their amorphous nature, solubility in various solvents, and potential applications in advanced materials science due to their inherent viscosities and thermal properties (Liaw & Liaw, 1999), (Liaw & Liaw, 2001).
Advanced Material Properties Adamantane-based materials have been explored for their unique properties, such as low dielectric constants and moisture absorption, making them suitable for electronic applications. For example, soluble polyimides based on adamantane have been developed with low dielectric constants (2.77 to 2.91) and moisture absorptions of less than 0.46%, presenting valuable attributes for electronic material applications (Chern & Shiue, 1997).
Liquid Crystalline and Amorphous Materials
Development of Liquid Crystalline and Amorphous Systems Research into adamantane derivatives has also led to the creation of liquid crystalline and amorphous molecular systems capable of vitrification. These systems, featuring adamantane as an excluded-volume core, have shown potential in forming materials with specific mesophases and elevated glass transition temperatures, suggesting applications in the development of novel liquid crystalline materials (Chen et al., 1995).
Antimicrobial and Antiviral Research
Antimicrobial and Antiviral Activities Adamantane derivatives have been studied for their antimicrobial and antiviral properties. Specific derivatives have shown potent broad-spectrum antibacterial activity and potential as influenza virus fusion inhibitors, indicating their applicability in medical research and drug development (Orzeszko et al., 2000), (Göktaş et al., 2012).
Carbon Dioxide Sorption and Separation
CO2 Sorption and Separation Adamantane derivatives have been incorporated into Porous Covalent Triazine-based Frameworks (PCTF), showing excellent thermal stability and significant surface areas for efficient carbon dioxide sorption and separation. This application highlights the potential of adamantane derivatives in environmental technology and sustainable development efforts (Bhunia et al., 2013).
特性
IUPAC Name |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSGYHRIUFVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(4-methoxyphenyl)sulfonyl]phenylalanine](/img/structure/B2672218.png)
![(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2672219.png)


![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2672223.png)
![Tert-butyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate](/img/structure/B2672225.png)

![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)


![4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2672234.png)
![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)

